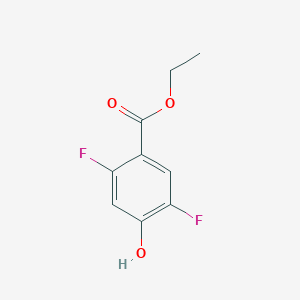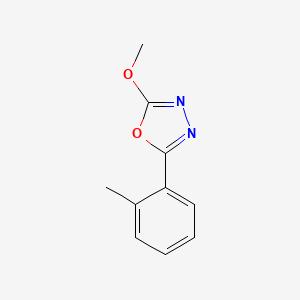
(3-methyl-1H-pyrrol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methyl-1H-pyrrol-2-yl)methanol is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by a methyl group attached to the third position of the pyrrole ring and a hydroxymethyl group attached to the second position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 3-methylpyrrole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions, such as temperature, pH, and the choice of catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
(3-methyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (3-methyl-1H-pyrrol-2-yl)carboxylic acid, while reduction can yield (3-methyl-1H-pyrrol-2-yl)methane.
科学的研究の応用
(3-methyl-1H-pyrrol-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-methyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
(5-methyl-1H-pyrrol-2-yl)methanol: Similar structure but with the methyl group at the fifth position.
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol: Contains additional cyclopropyl and methyl groups.
(3-fluorophenyl)(1-methyl-1H-pyrrol-2-yl)methanol: Contains a fluorophenyl group.
Uniqueness
(3-methyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the hydroxymethyl group at the second position and the methyl group at the third position provides distinct properties compared to other similar compounds.
特性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC名 |
(3-methyl-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C6H9NO/c1-5-2-3-7-6(5)4-8/h2-3,7-8H,4H2,1H3 |
InChIキー |
BXKFVAVCJDTMOR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)

![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)



![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)
